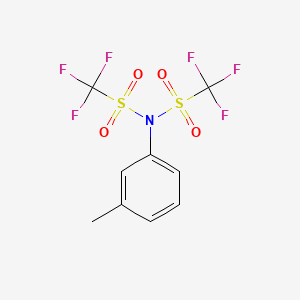

N-(3-Methylphenyl) bis-trifluoromethane sulfonimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Methylphenyl) bis-trifluoromethane sulfonimide: is a chemical compound known for its strong electron-withdrawing properties. It is widely used in various chemical reactions and industrial applications due to its unique chemical structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylphenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 3-methyl aniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and high yield .

Analyse Des Réactions Chimiques

Types of Reactions: N-(3-Methylphenyl) bis-trifluoromethane sulfonimide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonyl groups are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride and potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Applications De Recherche Scientifique

Chemistry: N-(3-Methylphenyl) bis-trifluoromethane sulfonimide is used as a strong electron-withdrawing group in organic synthesis. It is employed in the synthesis of various complex organic molecules and as a reagent in different chemical transformations .

Biology and Medicine: In biological and medical research, the compound is used to study enzyme mechanisms and as a potential inhibitor for certain biochemical pathways. Its unique structure allows it to interact with specific molecular targets, making it valuable in drug discovery and development .

Industry: Industrially, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its strong electron-withdrawing properties make it an essential component in various industrial processes.

Mécanisme D'action

The mechanism by which N-(3-Methylphenyl) bis-trifluoromethane sulfonimide exerts its effects involves its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and facilitate various chemical reactions. The compound interacts with molecular targets by forming stable complexes, which can inhibit or enhance specific biochemical pathways.

Comparaison Avec Des Composés Similaires

- N-Phenyl-bis(trifluoromethanesulfonimide)

- N,N-Bis(trifluoromethylsulfonyl)aniline

- Phenyl triflimide

Comparison: N-(3-Methylphenyl) bis-trifluoromethane sulfonimide is unique due to the presence of the 3-methyl group on the phenyl ring. This structural difference can influence its reactivity and interaction with other molecules compared to similar compounds. The 3-methyl group can provide steric hindrance or electronic effects that differentiate it from other trifluoromethanesulfonimide derivatives.

Activité Biologique

N-(3-Methylphenyl) bis-trifluoromethane sulfonimide, a compound characterized by its trifluoromethyl groups, has garnered attention in the field of medicinal chemistry due to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

The presence of the trifluoromethyl groups significantly influences its lipophilicity and electron-withdrawing characteristics, which are critical for its biological activity. Trifluoromethyl groups have been shown to enhance the potency of various drugs by improving their binding affinity to biological targets .

Mechanisms of Biological Activity

Research indicates that compounds containing trifluoromethyl groups exhibit diverse biological activities, including:

- Anticancer Activity : Studies have shown that trifluoromethyl-containing compounds can inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated significant inhibitory effects on tumor cell lines while sparing normal cells, indicating a potential for selective targeting .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Properties : Trifluoromethyl compounds have exhibited antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and related compounds:

- Anticancer Studies : A study investigated the effects of a series of trifluoromethyl-substituted compounds on breast cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The IC50 values for these compounds ranged from 0.1 to 10 µM, showcasing their potency against cancer cells .

- Anti-inflammatory Activity : In another study, derivatives of bis-trifluoromethane sulfonimide were tested for their ability to inhibit COX-2 enzyme activity. The most potent compounds showed IC50 values below 30 µM, indicating strong anti-inflammatory potential .

Data Table: Summary of Biological Activities

Propriétés

Formule moléculaire |

C9H7F6NO4S2 |

|---|---|

Poids moléculaire |

371.3 g/mol |

Nom IUPAC |

1,1,1-trifluoro-N-(3-methylphenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide |

InChI |

InChI=1S/C9H7F6NO4S2/c1-6-3-2-4-7(5-6)16(21(17,18)8(10,11)12)22(19,20)9(13,14)15/h2-5H,1H3 |

Clé InChI |

IWOBBDTUBYBPCZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.